molecular formula C28H32O4 B8701947 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether

2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether

Cat. No.: B8701947
M. Wt: 432.5 g/mol
InChI Key: NKXQKKBIGFZADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether is a chemical compound known for its unique structure and properties It is a derivative of adamantane, a tricyclic hydrocarbon, and contains two glycidyloxyphenyl groups attached to the adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether typically involves the reaction of 2,2-Bis(4-hydroxyphenyl)adamantane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides.

    Reduction: Reduction reactions can convert the epoxide groups to diols.

    Substitution: The glycidyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of advanced polymers and resins.

    Biology: The compound is studied for its potential use in drug delivery systems due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether involves its interaction with various molecular targets. The glycidyloxy groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-glycidyloxyphenyl)propane: Similar in structure but with a propane core instead of adamantane.

    Bisphenol A diglycidyl ether: Another related compound with similar glycidyloxy groups.

Uniqueness

2,2-Bis(4-hydroxyphenyl)adamantane diglycidylether is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This makes it particularly useful in applications requiring high-performance materials.

Properties

Molecular Formula

C28H32O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]-2-adamantyl]phenoxy]methyl]oxirane

InChI

InChI=1S/C28H32O4/c1-5-24(29-14-26-16-31-26)6-2-20(1)28(22-10-18-9-19(12-22)13-23(28)11-18)21-3-7-25(8-4-21)30-15-27-17-32-27/h1-8,18-19,22-23,26-27H,9-17H2

InChI Key

NKXQKKBIGFZADM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)OCC5CO5)C6=CC=C(C=C6)OCC7CO7

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a separable flask having an inner volume of 300 ml, equipped with a reflux condenser, a stirrer, and a thermometer were charged 20.0 g (0.06 mol) of 2,2-bis(4-hydroxyphenyl)adamantane, 46 g (0.50 mol) of epichlorohydrin, 30 mL of MIBK, and 60 mL of DMSO, and the mixture was heated to 45° C. Then, 5.5 g (0.14 mol) of sodium hydroxide was added into this solution by small portions during a period of 1.5 hours. After completion of the addition, the reaction temperature was raised to 75° C., and the reaction was carried out for 4 hours. After the reaction was completed, the reaction solution was cooled to room temperature, added by 25 mL of MIBK, and washed by water until the aqueous layer became neutral. The resulting organic layer was concentrated to obtain pale yellow solids. The pale yellow solids were dissolved in 285 g of MEK, added by 3.4 g of 25% by mass of aqueous sodium hydroxide solution, and then the mixture was stirred for 2 hours under reflux. Thereafter, the solution was cooled to room temperature, and washed by water until the aqueous layer became neutral from alkaline. The water-washing was performed two more times, and then the organic layer was concentrated. The resulting pale yellow solids were recrystallized by a mixed solvent of THF and isopropyl ether to obtain 23.2 g of 2,2-bis(4-glycidyloxyphenyl)adamantane having the following formula (96% purity by LC, epoxy equivalent of 224).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
285 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

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